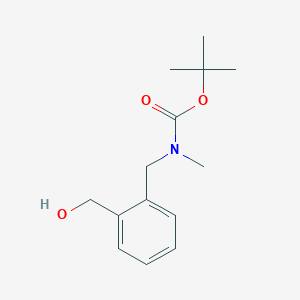

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate

Description

Systematic IUPAC Name Derivation and Structural Validation

The IUPAC name This compound is derived through systematic analysis of its molecular framework (Figure 1). The parent structure is a carbamate functional group (NHCOO–), modified by three substituents:

- A tert-butyl group (–OC(CH₃)₃) esterified to the carbonyl oxygen.

- A benzyl group (C₆H₅CH₂–) attached to the carbamate nitrogen.

- A methyl group (–CH₃) and a hydroxymethyl group (–CH₂OH) substituted on the benzyl ring.

The numbering of the benzyl ring begins at the methylene bridge (CH₂), with the hydroxymethyl group occupying the ortho (2-) position. This substituent arrangement is validated by spectroscopic data and X-ray crystallography in related compounds. The structural formula C₁₄H₂₁NO₃ corresponds to a molecular weight of 251.32 g/mol , consistent with high-resolution mass spectrometry.

Table 1: Critical Structural Features

| Feature | Description |

|---|---|

| Parent structure | Carbamate (NHCOO–) |

| Ester group | tert-Butyl (–OC(CH₃)₃) |

| N-substituents | Methyl (–CH₃) and 2-(hydroxymethyl)benzyl |

| Molecular formula | C₁₄H₂₁NO₃ |

| Molecular weight | 251.32 g/mol |

Isomeric Considerations and Stereochemical Configuration Analysis

This compound exhibits no stereoisomers due to the absence of chiral centers. Key factors include:

- Symmetry : The tert-butyl group and benzyl substituents create a planar carbamate backbone.

- Substituent positioning : The hydroxymethyl group at the 2-position on the benzyl ring prevents geometric isomerism, as free rotation around the C–N bond is unrestricted.

Comparative analysis with analogues like tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamate (CAS 774238-90-3) confirms that positional isomerism is possible only if the hydroxymethyl group shifts to the para position. However, such isomers are distinct compounds with separate CAS registries and physicochemical properties.

Table 3: Isomeric Comparison

| Compound | CAS Number | Hydroxymethyl Position |

|---|---|---|

| This compound | 1823520-56-4 | Ortho (2-) |

| tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate | 774238-90-3 | Para (4-) |

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,16H,9-10H2,1-4H3 |

InChI Key |

PGZVSZDZOVURCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Synthetic Intermediate in Drug Development

One of the primary applications of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate is as a synthetic intermediate for the production of lacosamide, an anticonvulsant medication used to treat epilepsy. The synthesis involves several steps, including the formation of mixed acid anhydrides and condensation reactions with amines. For instance, the compound can be synthesized from N-BOC-D-serine and benzene methanamine, leading to high yields (up to 97%) in laboratory settings .

Synthesis Process Overview

- Starting Materials : N-BOC-D-serine and benzene methanamine.

- Reagents : Isobutyl chlorocarbonate, N-methylmorpholine.

- Conditions : Anhydrous ethyl acetate as solvent.

- Yield : Approximately 97% .

This synthetic route not only highlights the compound's utility in drug synthesis but also emphasizes its importance in the pharmaceutical industry where efficient production methods are crucial.

Antibody-Drug Conjugates

Another significant application of this compound is in the development of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells. The compound serves as a self-immolative linker that can release the drug payload upon reaching the target site.

Enhancing Drug Solubility and Bioavailability

The compound has also been studied for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into formulations can significantly improve the pharmacological properties of various small molecules.

Key Findings

- Solubility Enhancement : The addition of carbamate linkers has been shown to improve the solubility of drugs by facilitating their release from polymeric carriers or other formulations.

- Bioavailability Improvement : Studies indicate that formulations utilizing this compound can lead to better absorption rates and higher concentrations of active ingredients at the site of action .

Case Studies

Several case studies have demonstrated the practical applications of this compound in real-world scenarios:

- Lacosamide Synthesis : A detailed study reported successful synthesis routes leading to high yields, confirming its role as a key intermediate in pharmaceutical manufacturing.

- Antibody-Drug Conjugate Development : Research highlighted how this compound acts as an effective linker in ADCs, contributing to targeted cancer therapies with reduced side effects.

- Formulation Studies : Investigations into drug formulations revealed that incorporating this carbamate significantly enhanced both solubility and stability, providing a pathway for improved therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the carbamate group allows it to form stable complexes with enzymes, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate are compared below with analogous carbamates and benzyl derivatives, highlighting key differences in reactivity, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The hydroxymethyl group in the target compound distinguishes it from tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS: 1039415-18-3), which contains a formyl group. The hydroxymethyl group offers nucleophilic reactivity (e.g., oxidation to formyl or coupling reactions), whereas the formyl derivative is electrophilic and participates in condensations or reductions .

Synthetic Utility :

- The benzyl-hybridized carbamates (e.g., CAS: 1823520-56-4 and 1039415-18-3) are critical intermediates in synthesizing bioactive molecules, such as kinase inhibitors or HDAC modulators, as evidenced by their structural analogs in thiazole-based compounds (e.g., compound 30 in ) .

- In contrast, simpler carbamates like benzylhydroxycarbamate (CAS: 3426-71-9) are used in biochemical assays due to their smaller size and ease of derivatization .

Research Implications

- The hydroxymethylbenzyl-Boc scaffold enables modular synthesis of complex molecules, as demonstrated in the Suzuki coupling of thiazole derivatives () .

Biological Activity

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- tert-butyl group : A bulky substituent that influences the compound's lipophilicity and steric properties.

- Hydroxymethyl group : This functional group can participate in hydrogen bonding and may enhance interactions with biological targets.

- Carbamate moiety : Known for its ability to undergo hydrolysis, releasing active amine derivatives that can exert biological effects.

The primary mechanism of action for this compound involves the hydrolysis of the carbamate bond. This reaction is typically catalyzed by enzymes such as carbamate hydrolases. When hydrolyzed, the compound releases an amine that can interact with various molecular targets within biological systems, potentially influencing enzyme activity or receptor binding .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Staphylococcus aureus and other pathogens, highlighting their potential as antibacterial agents.

Antitumor Activity

In vitro studies have demonstrated that related compounds can significantly reduce cell viability in aggressive cancer cell lines. For example, a structurally related compound showed a 55% decrease in viability of MDA-MB-231 breast cancer cells after treatment with 10 µM concentration over three days . Such findings suggest that this compound may possess similar antitumor properties.

Case Studies

Pharmacological Applications

The potential applications of this compound extend beyond basic research:

- Drug Development : Its ability to act as a prodrug allows for the controlled release of active agents in vivo, enhancing therapeutic efficacy.

- Biochemical Research : The compound serves as a model substrate for studying enzyme mechanisms, particularly in the context of carbamate metabolism.

- Industrial Uses : Due to its unique reactivity, it is also explored as an intermediate in the synthesis of specialty chemicals and materials.

Q & A

Q. What are the established synthetic methodologies for preparing tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate, and how can key intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate formation and hydroxyl protection. A critical step is the use of iodolactamization to achieve cyclization, as demonstrated in the enantioselective synthesis of related carbamates . Key intermediates (e.g., tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate) are characterized using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. For example, hydrogen bonding interactions and crystal packing in intermediates are analyzed via X-ray crystallography .

Q. What experimental precautions are necessary to ensure the stability of this compound during storage and reactions?

- Methodological Answer : Stability is maintained by storing the compound at room temperature in inert conditions (argon/nitrogen atmosphere) and avoiding exposure to strong acids/bases or oxidizing agents . Reaction conditions should exclude moisture to prevent hydrolysis of the carbamate group. Compatibility testing with solvents (e.g., DCM, THF) is recommended, and thermal stability should be monitored using differential scanning calorimetry (DSC) .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

- Methodological Answer : Column chromatography with gradients of hexane/ethyl acetate (e.g., 9:1 to 4:1) effectively separates impurities. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised . Purity is validated via HPLC (≥95% area under the curve) and LC-MS to confirm molecular weight. Recrystallization from ethanol/water mixtures can further enhance crystallinity .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., N-heterocyclic carbenes) are employed to induce stereoselectivity. For example, enantioselective iodolactamization using chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) achieves high diastereomeric ratios (dr > 10:1) . Enantiomeric excess (ee) is quantified using chiral HPLC (Chiralpak IA/IB columns) or polarimetry. Computational modeling (DFT) aids in predicting transition states to optimize stereochemical outcomes .

Q. How can computational tools aid in predicting novel synthetic routes for this carbamate, and what validation steps are required?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step or multi-step routes. These tools prioritize pathways with high atom economy and low energy barriers . Predicted routes must be validated via small-scale trials (10–50 mg) to assess feasibility. Reaction monitoring via in-situ IR or NMR confirms intermediate formation, while MS and HRMS validate final products .

Q. What methodologies are employed to study the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Degradation is studied using simulated physiological buffers (pH 7.4, 37°C) and LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., benzyl alcohols or carboxylic acids) . Enzyme-mediated pathways are probed via incubation with liver microsomes or cytochrome P450 isoforms, followed by kinetic analysis (Km, Vmax). Environmental persistence is assessed using OECD 301B biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.